Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13325295
InChI: InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br
Molecular Formula: C16H20BrNO4
Molecular Weight: 370.24 g/mol

Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13325295

Molecular Formula: C16H20BrNO4

Molecular Weight: 370.24 g/mol

* For research use only. Not for human or veterinary use.

Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C16H20BrNO4
Molecular Weight 370.24 g/mol
IUPAC Name (3S,4R)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1
Standard InChI Key WLZJBSBJNUMFEY-QWHCGFSZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)Br
SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle) substituted at the 3- and 4-positions. Key structural elements include:

  • Boc Protection: The tert-butoxycarbonyl group at the 1-position stabilizes the amine moiety during synthetic transformations .

  • 3-Bromophenyl Substituent: A bromine atom at the meta position of the phenyl ring enhances electrophilic reactivity and influences intermolecular interactions.

  • Carboxylic Acid: The 3-carboxylic acid group enables salt formation, hydrogen bonding, and derivatization into amides or esters .

The trans-configuration of the substituents is confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H20BrNO4\text{C}_{16}\text{H}_{20}\text{BrNO}_4
Molecular Weight370.24 g/mol
IUPAC Name(3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
SMILESCC(C)(C)OC(=O)N1CC@@HC2=CC(=CC=C2)Br
LogP (Predicted)2.05–3.71
Solubility (Water)<1 mg/mL (25°C)

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via multistep routes emphasizing stereocontrol and functional group compatibility:

Boc Protection of Pyrrolidine

(3S,4R)-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid is reacted with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., triethylamine) to install the Boc group .

Pyrrolidine-NH+Boc2OBasePyrrolidine-N-Boc+Byproducts\text{Pyrrolidine-NH} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Pyrrolidine-N-Boc} + \text{Byproducts}

Typical yields exceed 85% under anhydrous conditions .

Resolution of Enantiomers

Chiral chromatography or enzymatic resolution separates the trans-diastereomers. The (3R,4S)-enantiomer is predominantly utilized in drug synthesis due to its biological relevance .

Applications in Pharmaceutical Research

Intermediate for Kinase Inhibitors

The compound is a precursor to Rho-associated protein kinase (ROCK) inhibitors, which modulate cytoskeletal dynamics and are investigated for hypertension and glaucoma therapies. For example, coupling with isoquinoline derivatives yields potent inhibitors with IC50_{50} values <10 nM.

Peptidomimetic Design

Its rigid pyrrolidine scaffold mimics proline residues in peptides, enabling the development of protease-resistant analogs. Substitution at the 3-position enhances binding affinity to G-protein-coupled receptors (GPCRs) .

Table 2: Biological Activity of Derivatives

DerivativeTargetIC50_{50}Application
ROCK Inhibitor AnalogRho-kinase8.2 nMCardiovascular disease
GPCR LigandSerotonin Receptor120 nMNeuropathic pain

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

CompoundSubstituent PositionKey Difference
Trans-4-(4-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acidPara-bromophenylAltered pharmacokinetics due to halogen position
Boc-(3S,4R)-4-phenylpyrrolidine-3-carboxylic acidPhenyl (no bromine)Reduced electrophilicity; lower reactivity

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